3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex heterocyclic compound It features a unique structure that includes a cyclopropylpyridazine ring, a hexahydropyrrolo[3,4-c]pyrrole ring, and a pyridinylmethanone group
Preparation Methods
The synthesis of 3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves several steps. One common method is the annulation of the pyrrole fragment followed by the addition of the pyridazine ring. This can be achieved through intramolecular cyclization reactions involving O-nucleophilic centers . Industrial production methods often utilize multi-step synthesis processes that include the use of catalysts such as TsCl and Et3N in the presence of DMAP .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, perchloric acid, and p-toluenesulfonic acid . Major products formed from these reactions include pyrylium salts and pyrrolo[3,4-c]pyridines .
Scientific Research Applications
3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications. It is used in medicinal chemistry for the development of biologically active molecules. Its unique structure makes it a promising candidate for drug discovery, particularly in the treatment of neurodegenerative disorders and other diseases . Additionally, it is used in the synthesis of fluorescent and photochromic compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4), which is involved in various neurological processes . By binding to this receptor, the compound can modulate neurotransmitter release and influence neuronal activity.
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine include derivatives of pyrano[3,4-c]pyrrole and pyrrolopyrazine . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit antibacterial, antifungal, and antiviral activities, while pyrano[3,4-c]pyrrole derivatives are used in the synthesis of biologically active molecules .
Properties
IUPAC Name |
[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(14-2-1-7-20-8-14)24-11-15-9-23(10-16(15)12-24)18-6-5-17(21-22-18)13-3-4-13/h1-2,5-8,13,15-16H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLHXZKDRFZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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